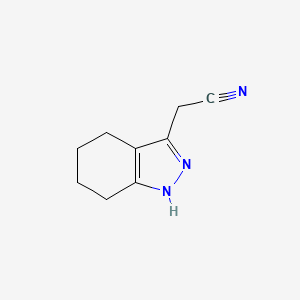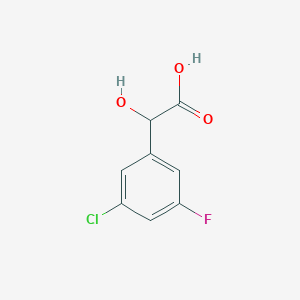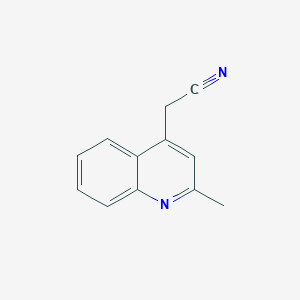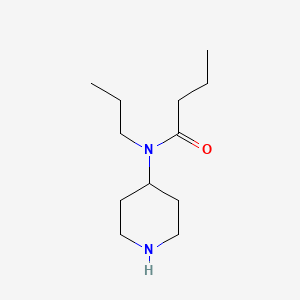
1,2,3,4-Tetrahydro-2,6-naphthalenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-2,6-naphthalenediamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, characterized by the presence of two amino groups at the 2 and 6 positions of the tetrahydronaphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-2,6-naphthalenediamine can be synthesized through several methods. One common approach involves the reduction of 2,6-dinitronaphthalene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm. The reduction process converts the nitro groups to amino groups, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dinitronaphthalene in a continuous flow reactor. The use of a continuous flow reactor allows for better control over reaction conditions and higher efficiency. The reaction is typically carried out at elevated temperatures (50-70°C) and pressures (5-10 atm) to achieve higher conversion rates and yields.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-2,6-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Further reduction of the compound can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The amino groups in this compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Substituted this compound derivatives.
科学研究应用
1,2,3,4-Tetrahydro-2,6-naphthalenediamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrahydro-2,6-naphthalenediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
1,2,3,4-Tetrahydro-2,6-naphthalenediamine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but with only one amino group at the 1 position.
1,2,3,4-Tetrahydro-2,7-naphthalenediamine: Similar structure but with amino groups at the 2 and 7 positions.
1,2,3,4-Tetrahydro-1,2-naphthalenediamine: Similar structure but with amino groups at the 1 and 2 positions.
The uniqueness of this compound lies in the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydronaphthalene-2,6-diamine |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10H,2,4-5,11-12H2 |
InChI 键 |
HADYVCNHYFRQHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1N)C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)




![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)






